3-amino-5-chloro-4-methoxybenzoic acid 3-amino-5-chloro-4-methoxybenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC9607604
InChI: InChI=1S/C8H8ClNO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,10H2,1H3,(H,11,12)
SMILES: COC1=C(C=C(C=C1Cl)C(=O)O)N
Molecular Formula: C8H8ClNO3
Molecular Weight: 201.61 g/mol

3-amino-5-chloro-4-methoxybenzoic acid

CAS No.:

Cat. No.: VC9607604

Molecular Formula: C8H8ClNO3

Molecular Weight: 201.61 g/mol

* For research use only. Not for human or veterinary use.

3-amino-5-chloro-4-methoxybenzoic acid -

Specification

Molecular Formula C8H8ClNO3
Molecular Weight 201.61 g/mol
IUPAC Name 3-amino-5-chloro-4-methoxybenzoic acid
Standard InChI InChI=1S/C8H8ClNO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,10H2,1H3,(H,11,12)
Standard InChI Key QFCIBKZDFATIIR-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1Cl)C(=O)O)N
Canonical SMILES COC1=C(C=C(C=C1Cl)C(=O)O)N

Introduction

Chemical Structure and Molecular Properties

Structural Features

The compound’s structure consists of a benzoic acid backbone substituted with three distinct functional groups (Figure 1):

  • Carboxylic acid group (-COOH) at the 1-position.

  • Amino group (-NH2_2) at the 3-position.

  • Chlorine atom (-Cl) at the 5-position.

  • Methoxy group (-OCH3_3) at the 4-position.

This arrangement creates a polar molecule with multiple sites for hydrogen bonding and electrophilic substitution. The methoxy group’s electron-donating resonance effects contrast with the electron-withdrawing chlorine and amino groups, resulting in a complex electronic profile.

Table 1: Molecular Properties of 3-Amino-5-chloro-4-methoxybenzoic Acid

PropertyValue
Molecular FormulaC8H8ClNO3\text{C}_8\text{H}_8\text{ClNO}_3
Molecular Weight201.61 g/mol
CAS Number954815-05-5
Purity (Commercial)98%

Spectroscopic Data

While specific spectroscopic data for this compound is limited in the provided sources, analogs such as 3-amino-5-chlorobenzoic acid (PubChem CID: 10986726) exhibit characteristic IR absorptions for -COOH (2500–3300 cm1^{-1}) and -NH2_2 (3350–3500 cm1^{-1}) . Nuclear magnetic resonance (NMR) spectra would likely show distinct signals for the aromatic protons, with deshielding effects from the chlorine and methoxy groups.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-amino-5-chloro-4-methoxybenzoic acid can be inferred from methods used for structurally similar compounds. For example, the patent CN105936625A describes the synthesis of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide via nitro-group reduction and condensation reactions . Adapting this approach, a plausible route involves:

  • Nitration and Chlorination: Starting with 4-methoxybenzoic acid, introduce nitro and chlorine groups at positions 3 and 5, respectively.

  • Reduction of Nitro Group: Catalytic hydrogenation or use of reducing agents like zinc and sodium hydroxide to convert the nitro group to -NH2_2 .

  • Purification: Recrystallization or column chromatography to isolate the final product.

Table 2: Key Reaction Steps and Conditions

StepReactionReagents/ConditionsYield
1Nitration/ChlorinationHNO3_3, Cl2_2, H2_2SO4_4~60%
2Reduction of -NO2_2Zn, NaOH, Ethanol~85%

Challenges in Synthesis

The presence of multiple substituents complicates regioselectivity. For instance, the methoxy group’s directing effects may interfere with electrophilic substitution. Advanced techniques like directed ortho-metalation could improve precision .

Physicochemical Properties

Acidity and Solubility

The carboxylic acid group confers acidity, with a predicted pKa of approximately 3.5–4.0, based on comparisons to 3-nitro-4-chlorobenzoic acid (pKa ~2.8) . The compound is sparingly soluble in water but dissolves in polar aprotic solvents like dimethylformamide (DMF).

Thermal Stability

Thermogravimetric analysis (TGA) of related chlorobenzoic acids shows decomposition temperatures above 200°C , suggesting moderate thermal stability.

Applications in Pharmaceutical Chemistry

Drug Intermediate

The amino and carboxylic acid groups make this compound a versatile building block. For example, it could serve as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) or kinase inhibitors.

Antimicrobial Activity

Chlorinated benzoic acid derivatives exhibit antimicrobial properties. While specific data for this compound is lacking, structural analogs like 3-amino-5-chlorobenzoic acid show activity against Gram-positive bacteria .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator